

Comparison of ^{120}Sn Nuclear Properties: Theory vs. Experiment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tin-120*

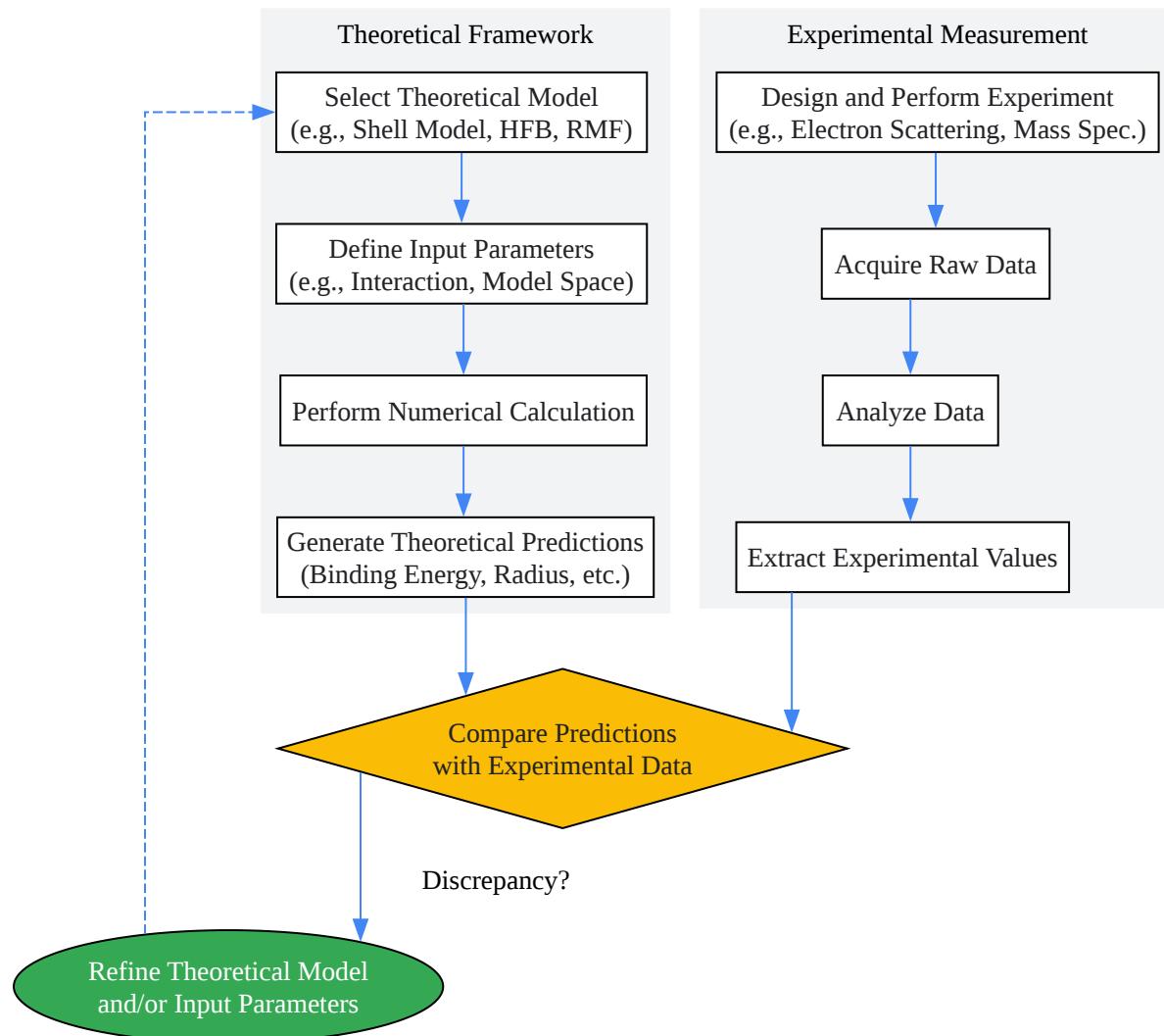
Cat. No.: B083160

[Get Quote](#)

The following table summarizes the experimentally measured nuclear properties of **Tin-120** and provides a placeholder for theoretical values from various models. **Tin-120** is a stable isotope with a natural abundance of 32.58%[1]. Its nucleus, with 50 protons and 70 neutrons, is considered "doubly magic" due to the filled proton shell, leading to a spherical shape in its ground state.

Nuclear Property	Experimental Value	Theoretical Model	Calculated Value
Binding Energy (MeV)	1020.544 ± 0.003 ^[2]	Nuclear Shell Model	Model Dependent
Skyrme Hartree-Fock-Bogoliubov	Model Dependent		
Relativistic Mean-Field Theory	Model Dependent		
Binding Energy per Nucleon (MeV)	8.504 ^[3]	Nuclear Shell Model	Model Dependent
Skyrme Hartree-Fock-Bogoliubov	Model Dependent		
Relativistic Mean-Field Theory	Model Dependent		
Charge Radius (fm)	4.6519 ± 0.0021 ^[3]	Nuclear Shell Model	Model Dependent
Skyrme Hartree-Fock-Bogoliubov	Model Dependent		
Relativistic Mean-Field Theory	Model Dependent		
Electric Quadrupole Moment (eb)	0 (due to 0^+ ground state) ^{[3][4]}	All Models	0
Energy of first 2^+ excited state (MeV)	~1.0 ^[5]	Random-Phase Approximation	Model Dependent
Nuclear Shell Model	Model Dependent		

Theoretical Frameworks


The calculation of nuclear properties relies on sophisticated theoretical models that approximate the complex interactions between nucleons.

- Nuclear Shell Model: This model assumes that nucleons move in a mean potential generated by all other nucleons and occupy discrete energy levels, similar to electrons in an atom^{[6][7]}.

It is particularly successful in predicting the properties of nuclei near closed shells.

- Skyrme Hartree-Fock-Bogoliubov (SHF/HFB) Theory: This is a self-consistent mean-field theory that uses an effective interaction (the Skyrme force) to calculate the ground-state properties of nuclei across the nuclear chart[8][9][10].
- Relativistic Mean-Field (RMF) Theory: RMF models describe the nucleus as a system of Dirac nucleons interacting through the exchange of mesons, incorporating relativistic effects from the outset[11][12][13].
- Random-Phase Approximation (RPA): Built upon mean-field theories, the RPA is used to describe small-amplitude collective excitations, such as the first 2^+ state in even-even nuclei[14][15][16].

The general workflow for comparing theoretical predictions with experimental data is illustrated below.

[Click to download full resolution via product page](#)**Caption:** Workflow for comparing theoretical models with experimental data.

Experimental Protocols

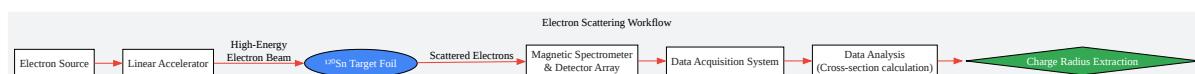
Accurate experimental data is crucial for benchmarking theoretical models. Below are detailed methodologies for key experiments.

Measurement of Nuclear Binding Energy

The binding energy of a nucleus is determined from its mass defect using high-precision mass spectrometry[17][18].

Protocol: Penning Trap Mass Spectrometry

- Ion Production and Trapping: **Tin-120** atoms are ionized, and the resulting ions are injected into a Penning trap, which confines them using a strong uniform magnetic field and a weaker quadrupolar electric field.
- Motion Excitation: The trapped ions' cyclotron motion is excited by applying a radiofrequency (RF) field.
- Frequency Measurement: The cyclotron frequency of the ions is measured with extremely high precision. This frequency is inversely proportional to the ion's mass-to-charge ratio.
- Mass Defect Calculation: The measured mass of the ¹²⁰Sn nucleus is compared to the sum of the masses of its constituent 50 protons and 70 neutrons[18]. The difference, known as the mass defect (Δm), is calculated.
- Binding Energy Calculation: The binding energy (BE) is then calculated using Einstein's mass-energy equivalence principle, $E = \Delta mc^2$ [17][18].


Measurement of Nuclear Charge Radius

The charge radius is a measure of the size of the proton distribution within the nucleus and is typically measured via electron scattering experiments[19][20][21].

Protocol: Elastic Electron Scattering

- Electron Beam Production: A high-energy beam of electrons is generated and accelerated.
- Target Interaction: The electron beam is directed onto a thin foil of isotopically pure **Tin-120**.

- Scattering and Detection: The electrons that scatter elastically from the ^{120}Sn nuclei are detected at various angles.
- Cross-Section Measurement: The differential cross-section (the probability of scattering at a given angle) is measured as a function of the momentum transfer.
- Form Factor Extraction: The nuclear charge form factor is extracted from the measured cross-sections. The form factor is the Fourier transform of the nuclear charge distribution[22].
- Radius Determination: By fitting the experimental form factor to theoretical models of the charge distribution (e.g., a Fermi distribution), the root-mean-square (rms) charge radius can be determined.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for measuring nuclear charge radius via electron scattering.

Measurement of Electric Quadrupole Moment

The electric quadrupole moment measures the deviation of the nuclear charge distribution from spherical symmetry. For nuclei with spin $I=0$ or $I=1/2$, the quadrupole moment is zero[4]. Since the ground state of ^{120}Sn has a spin of 0^+ , it has no electric quadrupole moment[3].

Measurements are typically performed on nuclei with non-zero quadrupole moments using spectroscopic techniques that probe the hyperfine splitting of atomic energy levels[4][23][24].

Measurement of Nuclear Excitation Energies

The energies of excited nuclear states are determined by detecting the radiation emitted when a nucleus de-excites.

Protocol: Gamma-Ray Spectroscopy

- Nuclear Excitation: The ^{120}Sn nuclei are excited to higher energy levels, for example, through inelastic scattering of protons or neutrons, or through a nuclear reaction that produces ^{120}Sn in an excited state.
- Gamma-Ray Emission: The excited nuclei de-excite by emitting gamma rays with energies equal to the difference between the initial and final energy levels.
- Detection: These gamma rays are detected using high-purity germanium (HPGe) detectors, which provide excellent energy resolution[17][25].
- Energy Spectrum Analysis: The signals from the detector are processed to produce a gamma-ray energy spectrum.
- Level Scheme Construction: By analyzing the energies and intensities of the gamma-ray peaks, the energies of the excited states and the decay scheme of the nucleus can be constructed. For ^{120}Sn , the first excited state is a 2^+ state at approximately 1 MeV[5].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Tin-120 | Sn | CID 25195421 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. atom.kaeri.re.kr [atom.kaeri.re.kr]
3. Tin-120 - isotopic data and properties [chemlin.org]
4. Electric Quadrupole Moments of Nuclei [hyperphysics.phy-astr.gsu.edu]
5. researchgate.net [researchgate.net]
6. www2.yukawa.kyoto-u.ac.jp [www2.yukawa.kyoto-u.ac.jp]
7. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
8. [2205.12560] Continuum Skyrme Hartree-Fock-Bogoliubov theory with Green's function method for neutron-rich Ca, Ni, Zr, Sn isotopes [arxiv.org]
9. researchgate.net [researchgate.net]

- 10. sympnp.org [sympnp.org]
- 11. [2211.05671] Structure and reaction study of Z=120 isotopes using non-relativistic and relativistic mean-field formalism [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. repozitorij.pmf.unizg.hr [repositorij.pmf.unizg.hr]
- 16. arxiv.org [arxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Nuclear binding energy - Wikipedia [en.wikipedia.org]
- 19. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 20. GSI - Principle [gsi.de]
- 21. savemyexams.com [savemyexams.com]
- 22. www-ucjf.troja.mff.cuni.cz [www-ucjf.troja.mff.cuni.cz]
- 23. pubs.aip.org [pubs.aip.org]
- 24. arxiv.org [arxiv.org]
- 25. Researchers reveal nuclear 'island' where magic numbers break down - The Brighter Side of News [thebrighterside.news]
- To cite this document: BenchChem. [Comparison of ^{120}Sn Nuclear Properties: Theory vs. Experiment]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083160#theoretical-calculations-of-tin-120-nuclear-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com